molecular formula C7H4FNS B14139838 4-Fluorophenyl thiocyanate

4-Fluorophenyl thiocyanate

Katalognummer: B14139838
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: YGVWLZJCSLCIKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-4-thiocyanatobenzene is an organic compound with the molecular formula C7H4FNS. It is characterized by a benzene ring substituted with a fluorine atom and a thiocyanate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-thiocyanatobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoronitrobenzene with thiocyanate salts under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4\text{FNO}_2 + \text{KSCN} \rightarrow \text{C}_6\text{H}_4\text{FSCN} + \text{KNO}_2 ] This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of 1-Fluoro-4-thiocyanatobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-4-thiocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Fluoro-4-thiocyanatobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-Fluoro-4-thiocyanatobenzene involves its ability to undergo nucleophilic and electrophilic substitution reactions. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the fluorine atom can be replaced by nucleophiles, leading to the formation of various substituted benzene derivatives .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Fluoro-4-thiocyanatobenzene is unique due to the presence of both a fluorine atom and a thiocyanate group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Eigenschaften

Molekularformel

C7H4FNS

Molekulargewicht

153.18 g/mol

IUPAC-Name

(4-fluorophenyl) thiocyanate

InChI

InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)10-5-9/h1-4H

InChI-Schlüssel

YGVWLZJCSLCIKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1F)SC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.